4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole
Overview
Description
4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole is a chemical compound with a complex structure. It belongs to the pyrazole class of compounds, which are known for their diverse pharmacological effects. In particular, this compound has shown promising activities in the context of antileishmanial and antimalarial treatments .
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have successfully synthesized it by coupling hydrazine with pyrazoles. The structures of the synthesized derivatives were verified using elemental microanalysis, FTIR (Fourier Transform Infrared Spectroscopy), and 1H NMR (Nuclear Magnetic Resonance) techniques . Further details on the synthetic pathway and reaction conditions would require a deeper examination of the relevant literature.
Scientific Research Applications
Synthesis and Antidepressant Activities
A study involving the synthesis of pyrazoline derivatives, including those with structural similarities to the compound , evaluated their antidepressant activities. The research highlighted the synthesis process and the subsequent evaluation of these compounds' antidepressant effects using the Porsolt Behavioral Despair Test on mice. This indicates a potential application in developing new antidepressant drugs (Palaska, Aytemir, Uzbay, & Erol, 2001).
Structural and Optical Properties
Another research focus is on the structural and optical properties of pyrazoline derivatives. Studies involving X-ray crystallography and spectroscopy have provided insights into the molecular structure, tautomerism, and intermolecular interactions of NH-pyrazoles. This research contributes to a deeper understanding of these compounds' physical and chemical properties, which could be valuable in materials science and photonics (Cornago et al., 2009).
Organic Light Emitting Diodes (OLEDs)
In the field of electronics and photonics, pyrazoline derivatives have been explored as efficient blue light-emitting materials for organic electroluminescent devices (OLEDs). Research on these compounds has demonstrated their potential in fabricating devices that exhibit bright blue light, indicating their application in developing new materials for OLED technology (Lu et al., 2000).
Corrosion Inhibition
The synthesis and application of pyrazolo-pyridine derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic media. This research highlights the compounds' efficiency in protecting metallic surfaces against corrosion, pointing towards their utility in industrial applications, particularly in the petroleum and metalworking industries (Dohare et al., 2018).
Tuberculostatic Activity
The development of new therapeutic agents against tuberculosis has also been a research focus. Studies involving the one-pot synthesis of trifluoromethyl- and nitroso-substituted pyrazolines and pyrazoles have shown considerable tuberculostatic activity, suggesting their potential application in treating tuberculosis (Khudina, Burgart, Saloutin, & Kravchenko, 2010).
Properties
IUPAC Name |
4-[(4-nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)22-21(32-15-16-11-13-19(14-12-16)29(30)31)20(17-7-3-1-4-8-17)28(27-22)18-9-5-2-6-10-18/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVQJUZFIRRVMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150841 | |
Record name | 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400086-85-3 | |
Record name | 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400086-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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